6-bromo-N-(piperidin-1-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
6-bromo-N-piperidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-10-5-4-9(8-12-10)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKKZORHCBLIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine"
An In-depth Technical Guide to the Synthesis and Characterization of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine
Executive Summary: This document provides a comprehensive technical guide for the synthesis and characterization of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine, a novel heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The guide is structured to provide not just procedural steps, but also the scientific rationale behind the proposed synthetic strategy, reflecting field-proven insights. The proposed synthesis is a multi-step process involving the preparation of key precursors, 2,5-dibromopyridine and N-aminopiperidine, followed by a final nucleophilic aromatic substitution reaction. Detailed protocols for synthesis, purification, and comprehensive characterization using modern analytical techniques are provided to ensure scientific integrity and reproducibility. This guide is intended for an audience of researchers, synthetic chemists, and drug development professionals.
Introduction
Chemical Identity and Significance
6-bromo-N-(piperidin-1-yl)pyridin-3-amine is a substituted aminopyridine derivative featuring a unique N-N bond linkage between the pyridine core and a piperidine moiety. Its structure combines several pharmacologically relevant motifs: the 6-bromopyridine scaffold, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions[1], and the piperidine ring, a prevalent feature in numerous bioactive compounds and approved drugs[2]. The strategic placement of the bromine atom and the functionalized amine group makes this molecule a versatile intermediate for creating diverse chemical libraries for screening and lead optimization.
The aminopyridine core itself is a common element in various biologically active molecules, including kinase inhibitors used in targeted cancer therapies[1]. The introduction of the N-piperidinyl group can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.
Rationale for Proposed Synthetic Strategy
A direct synthesis for 6-bromo-N-(piperidin-1-yl)pyridin-3-amine is not extensively documented in publicly available literature. Therefore, this guide proposes a robust and logical synthetic pathway based on well-established chemical principles. The strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, a reliable method for forming carbon-nitrogen bonds on electron-deficient aromatic rings. This approach has been successfully employed for the synthesis of analogous 3-amino-5-bromopyridine derivatives[3].
The chosen pathway involves the synthesis of two key precursors:
-
2,5-Dibromopyridine: This serves as the electrophilic pyridine core. The bromine at the 5-position (which becomes the 3-position in the final product's nomenclature) is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the adjacent bromine.
-
N-Aminopiperidine: This acts as the nucleophile, with its terminal amino group attacking the pyridine ring.
This retrosynthetic approach allows for the modular and efficient construction of the target molecule from readily available starting materials.
Proposed Overall Synthetic Scheme
The multi-step synthesis is designed for clarity, efficiency, and scalability, proceeding through well-characterized intermediates.
Sources
An In-depth Technical Guide to 6-bromo-N-(piperidin-1-yl)pyridin-3-amine: Synthesis, Characterization, and Procurement
Abstract
Introduction and Compound Overview
6-bromo-N-(piperidin-1-yl)pyridin-3-amine is a substituted pyridinamine featuring a bromine atom at the 6-position and a piperidine moiety attached to the amino group at the 3-position. The pyridine core is a ubiquitous scaffold in medicinal chemistry, and its functionalization with both a halogen and a saturated heterocycle provides multiple strategic vectors for further chemical modification. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the tertiary amine of the piperidine ring can influence physicochemical properties such as solubility and basicity. Given its structural attributes, this compound is a potentially valuable building block for constructing more complex molecules in drug discovery programs.
The primary challenge for researchers interested in this compound is its lack of commercial availability. This guide, therefore, shifts focus from direct procurement to a detailed, practical guide for its de novo synthesis and validation.
Sourcing Strategy: Synthesis vs. Custom Procurement
Given that 6-bromo-N-(piperidin-1-yl)pyridin-3-amine is not a stock chemical, a decision must be made between in-house synthesis and outsourcing to a custom synthesis provider.
Caption: Logical workflow for the procurement of a non-commercial chemical.
Proposed Synthetic Pathway and Experimental Protocols
The most logical and efficient synthetic route to the target compound involves a two-step process, beginning with commercially available starting materials. The key transformation is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, which is a powerful and well-established method for forming carbon-nitrogen bonds.[1]
Caption: Proposed two-step synthesis of the target compound.
Sourcing of Starting Materials
The precursor, 6-bromopyridin-3-amine, is commercially available from several suppliers. This provides a critical shortcut, bypassing the need for its synthesis from 3-aminopyridine.[2]
| Compound | CAS Number | Representative Suppliers |
| 6-bromopyridin-3-amine | 13534-97-9 | Sigma-Aldrich, Combi-Blocks, TCI |
| Piperidine | 110-89-4 | Sigma-Aldrich, Alfa Aesar, VWR |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Strem Chemicals, Sigma-Aldrich |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | Strem Chemicals, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Sigma-Aldrich, Acros Organics |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 6-bromopyridin-3-amine with piperidine. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high efficiency in this type of transformation.[3]
Materials and Reagents:
-
6-bromopyridin-3-amine (1.0 eq)
-
Piperidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 6-bromopyridin-3-amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of piperidine.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product obtained from the work-up will likely contain residual starting materials and by-products. Purification by flash column chromatography is recommended.
Procedure:
-
Column Preparation: Prepare a silica gel column packed in a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent gradient, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-bromo-N-(piperidin-1-yl)pyridin-3-amine as a purified solid or oil.
Structural Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for both the pyridine and piperidine rings.
-
Pyridine Protons: Expect three distinct aromatic signals, likely in the δ 7.0-8.5 ppm range. The coupling patterns (doublets, doublet of doublets) will be indicative of their positions on the substituted ring.
-
Piperidine Protons: Expect complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The protons alpha to the nitrogen (N-CH₂) will be the most downfield shifted. Due to the chair-chair interconversion of the piperidine ring, these signals may be broad at room temperature.[4]
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the target compound.
-
Expected Molecular Weight: C₁₀H₁₄BrN₃ = 255.04 g/mol (for the monoisotopic mass).
-
Isotopic Pattern: A key diagnostic feature will be the characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) separated by 2 mass units.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. The analysis should be performed using a suitable column (e.g., C18) and mobile phase, with detection by UV-Vis spectroscopy. The goal is to obtain a single major peak, with purity typically reported as >95% for research applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the target compound does not exist, precautions should be based on the starting materials and related structures.
-
6-bromopyridin-3-amine: This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.
-
Piperidine: A flammable and corrosive liquid that can cause severe skin burns and eye damage.
-
General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Conclusion
While 6-bromo-N-(piperidin-1-yl)pyridin-3-amine is not a commercially available reagent, this guide provides a clear and actionable pathway for its acquisition through a well-defined synthetic route. The cornerstone of this synthesis is the Buchwald-Hartwig amination, a reliable and versatile C-N bond-forming reaction. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently obtain this valuable chemical building block for their research and development endeavors. The provided framework underscores the importance of synthetic chemistry in enabling access to novel molecular architectures that are crucial for advancing scientific discovery.
References
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health (NIH). Retrieved February 22, 2026, from [Link]
-
THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). Retrieved February 22, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, October 23). Wikipedia. Retrieved February 22, 2026, from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. (2006, December 4). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Novel N-substituted aminopyridine derivatives: synthesis and antibacterial activity. (n.d.). Vytautas Magnus University. Retrieved February 22, 2026, from [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. Retrieved February 22, 2026, from [Link]
-
structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]
-
3-aminopyridine. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents.
-
The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 22, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Polytechnic Institute of Bragança. Retrieved February 22, 2026, from [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024, July 5). PubMed. Retrieved February 22, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2007). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved February 22, 2026, from [Link]
-
3-Aminopyridine. (2023, April 29). Wikipedia. Retrieved February 22, 2026, from [Link]
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.). Google Patents.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024, June 2). Open Research@CSIR-NIScPR. Retrieved February 22, 2026, from [Link]
- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (n.d.). Google Patents.
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. Retrieved February 22, 2026, from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024, June 2). ResearchGate. Retrieved February 22, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved February 22, 2026, from [Link]
Sources
"solubility of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine in common organic solvents"
An In-depth Technical Guide to the Solubility of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine in Common Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, influencing everything from synthetic workup and purification to formulation and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine, a heterocyclic compound representative of structures encountered in modern drug discovery. Due to the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, offers a predictive analysis based on molecular structure, and provides a robust, self-validating experimental protocol for its accurate determination. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of novel therapeutics.
Introduction: The Critical Role of Solubility
6-bromo-N-(piperidin-1-yl)pyridin-3-amine is a substituted aminopyridine, a class of heterocyclic compounds frequently explored in medicinal chemistry for their diverse pharmacological activities.[1] The journey of such a compound from a laboratory curiosity to a viable clinical candidate is profoundly influenced by its physicochemical properties, chief among them being solubility. Solubility dictates the choice of solvents for chemical reactions, impacts the efficiency of crystallization and purification, and is a prerequisite for formulating a drug product with adequate absorption and bioavailability.[2][3]
Poor solubility can lead to significant downstream challenges, including difficulties in preparing stock solutions for biological screening, underestimated potency in assays, and complex formulation strategies.[4] Therefore, a thorough understanding and early characterization of a compound's solubility profile in various organic solvents are not merely procedural steps but are fundamental to a rational and efficient drug development program. This guide provides the theoretical context and practical methodology to achieve this for 6-bromo-N-(piperidin-1-yl)pyridin-3-amine.
Molecular Profile and Predictive Solubility Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] A molecule's solubility in a given solvent is governed by the interplay of its intrinsic properties—polarity, hydrogen bonding capacity, and molecular size—with those of the solvent.
Structural and Physicochemical Analysis
The structure of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine contains several distinct functional groups that collectively define its solubility characteristics.
Caption: Key structural components of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine.
-
Bromopyridine Core: The aromatic pyridine ring is moderately polar. The electronegative nitrogen atom can act as a hydrogen bond acceptor.[6] The bromo-substituent increases the molecular weight and adds to the lipophilic (non-polar) character of the molecule.
-
Piperidine Moiety: This is a saturated, non-aromatic heterocyclic amine. The aliphatic carbons contribute to lipophilicity, while the tertiary nitrogen atom is basic and a strong hydrogen bond acceptor.[]
-
Amino Linker: The secondary amine (-NH-) group is highly significant. It can act as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the nitrogen lone pair), making it a key site for interaction with protic solvents.[8]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, a qualitative solubility profile can be predicted. This predictive assessment is invaluable for guiding initial solvent selection in synthesis and analysis.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with the molecule's amino linker (donor/acceptor), pyridinic nitrogen (acceptor), and piperidine nitrogen (acceptor). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions will facilitate dissolution. Solvents like DMSO and DMF are excellent hydrogen bond acceptors. Solubility in acetonitrile may be slightly lower but is still expected to be significant.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are weakly polar and can interact with the polar regions of the molecule while also accommodating its lipophilic character. Note: Amines can be incompatible with chloroform and carbon tetrachloride.[6] |
| Ethers | Diethyl Ether, THF | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar nature of these solvents may limit their capacity to solvate the molecule's more polar features. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Aromatic | Toluene | Low | Primarily non-polar van der Waals interactions are possible, which are unlikely to overcome the energetic cost of disrupting the crystal lattice of the solid solute. |
| Non-polar Aliphatic | Hexanes, Cyclohexane | Very Low / Insoluble | The significant polarity and hydrogen bonding potential of the solute are incompatible with these non-polar solvents.[9] |
Gold Standard Experimental Protocol: The Shake-Flask Method
While predictive analysis is useful, empirical determination is essential for accurate, quantitative data. The isothermal shake-flask method is the universally recognized gold standard for measuring thermodynamic equilibrium solubility.[10][11] It measures the saturation concentration of a compound in a solvent at a specific temperature once equilibrium is reached.
Causality in Method Selection
High-throughput kinetic methods, such as those based on nephelometry (light scattering), are excellent for rank-ordering compounds during early discovery but measure metastable solubility and can be prone to artifacts.[2][12] For definitive data required for process development and regulatory filings, the shake-flask method is chosen because it measures the true thermodynamic equilibrium, providing a stable and reproducible value that reflects the actual partitioning of the compound between its solid and solution phases.[10]
Materials and Reagents
-
6-bromo-N-(piperidin-1-yl)pyridin-3-amine (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, LC-MS)
Step-by-Step Experimental Workflow
This protocol is designed to be self-validating by ensuring that a true equilibrium is achieved and that the solid and liquid phases are cleanly separated.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 6-bromo-N-(piperidin-1-yl)pyridin-3-amine to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.
-
Prepare each solvent condition in triplicate to assess reproducibility.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for many pharmaceutical compounds.[10][13] For novel compounds, a time-to-equilibrium study may be warranted.
-
-
Phase Separation (Critical Step):
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1-2 hours to let the solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial for analysis. This step removes any remaining microscopic particulate matter.
-
Caption: Experimental workflow for the isothermal shake-flask solubility determination.
Quantification and Data Analysis
The most accurate method for determining the concentration of the dissolved compound is through chromatography.
-
Chromatographic Method (HPLC-UV/LC-MS):
-
Prepare a Calibration Curve: Create a series of standard solutions of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine of known concentrations in the test solvent.
-
Analyze Standards: Inject the standards into the HPLC or LC-MS system and record the peak area response. Plot peak area versus concentration to generate a linear calibration curve.
-
Analyze Sample: Dilute the filtered supernatant from the solubility experiment with a known factor to bring its concentration within the range of the calibration curve.
-
Calculate Solubility: Inject the diluted sample, measure its peak area, and use the calibration curve equation to determine its concentration. Multiply this value by the dilution factor to obtain the final solubility value, typically reported in mg/mL or µg/mL.
-
Key Factors Influencing Experimental Results
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[5] Therefore, precise temperature control and reporting are mandatory for reproducible results.
-
pH (in Aqueous Systems): As an amine-containing compound, 6-bromo-N-(piperidin-1-yl)pyridin-3-amine is a weak base. Its aqueous solubility would be highly pH-dependent, increasing significantly at lower pH due to the formation of a more soluble protonated salt.[3]
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities.[10] It is crucial to characterize the solid form used for the experiment and to verify the form of the residual solid after equilibration.
Conclusion
While specific, published solubility data for 6-bromo-N-(piperidin-1-yl)pyridin-3-amine is scarce, a robust scientific framework allows for its reliable prediction and determination. The molecule's structure, with its capacity for hydrogen bonding and moderate polarity, suggests high solubility in polar protic and aprotic solvents and poor solubility in non-polar media. For definitive quantitative data, the isothermal shake-flask method, coupled with chromatographic analysis, provides an accurate and reproducible protocol. Adherence to this methodology will empower researchers to generate the high-quality data necessary to guide synthetic optimization, facilitate formulation development, and ultimately accelerate the progression of promising new chemical entities.
References
- Raytor. (2026, January 22).
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications.
- American Pharmaceutical Review. (2013, April 2).
- ResearchGate.
- Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
- Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes.
- Source unavailable.
- ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.
- PubMed. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines.
- PubChem. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811.
- BYJU'S. Factors Affecting Solubility.
- Quora. (2018, March 30). Are amines soluble in organic solvents?.
- ACS Infectious Diseases. (2023, July 7). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.
- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- BOC Sciences. Piperidines - Building Block.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. rheolution.com [rheolution.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. raytor.com [raytor.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: Biological Potential & Synthetic Utility of 6-Bromo-N-(piperidin-1-yl)pyridin-3-amine Derivatives
[1]
Executive Summary
The 6-bromo-N-(piperidin-1-yl)pyridin-3-amine scaffold represents a specialized chemotype in medicinal chemistry, characterized by a pyridine-3-amine core functionalized with a C6-bromine handle and an N-linked piperidinyl moiety (a hydrazine-like linkage).[1]
While the specific molecule is often utilized as a versatile building block rather than a final drug candidate, its structural architecture offers three critical functionalities for drug design:
-
The 6-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to expand the scaffold into the "solvent-exposed" or "hydrophobic back-pocket" regions of a binding site.[1]
-
The Pyridine-3-amine Core: A classic bioisostere for the aniline or aminopyrimidine hinge-binding motif found in >60% of FDA-approved kinase inhibitors.[1]
-
The N-(piperidin-1-yl) Tail: A bulky, hydrophobic group linked via a hydrazine bond (
), providing unique steric exclusion properties and potential activity against GPCRs (e.g., Cannabinoid CB1) and specific oxidoreductases.[1]
This guide details the synthesis, Structure-Activity Relationship (SAR), and biological assay protocols required to validate derivatives of this scaffold.
Chemical Architecture & SAR Analysis
The biological activity of this scaffold is dictated by its three distinct pharmacophoric regions.[1]
Structural Decomposition[1]
| Region | Chemical Moiety | Biological Function | Optimization Strategy |
| Zone A | Pyridine Nitrogen (N1) | H-Bond Acceptor | Critical for interaction with the "hinge region" (e.g., Met residue in kinases).[1] |
| Zone B | 3-Amino Linker (-NH-) | H-Bond Donor | Facilitates hydrogen bonding with backbone carbonyls; the N-N linkage alters pKa and metabolic stability compared to C-N analogs.[1] |
| Zone C | N-(Piperidin-1-yl) Ring | Hydrophobic/Steric | Occupies the ribose-binding pocket or allosteric hydrophobic clefts; mimics the cyclohexyl/piperidinyl group of Rimonabant.[1] |
| Zone D | 6-Bromo Substituent | Synthetic Handle | The Growth Vector: Replaced via cross-coupling to introduce "Gatekeeper" interacting groups (e.g., aryl, heteroaryl). |
Visualization of Signaling & SAR Logic
Caption: Functional mapping of the scaffold to potential biological targets and optimization vectors.
Potential Biological Targets[1][2]
Kinase Inhibition (Oncology & Inflammation)
The 3-aminopyridine motif is a privileged scaffold for Type I ATP-competitive inhibitors.[1]
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amine (NH) donates a hydrogen bond to the backbone carbonyl.[1]
-
Role of Piperidine: The N-(piperidin-1-yl) group projects into the solvent-accessible region, improving solubility and preventing non-specific binding.[1]
-
Target Classes: CDK (Cyclin-Dependent Kinases), MAPK, and potentially JAK family kinases depending on the C6-substitution.[1]
GPCR Antagonism (Cannabinoid Receptors)
The N-piperidinyl moiety is structurally homologous to the pharmacophore found in Rimonabant (a CB1 inverse agonist).[1]
-
Hypothesis: Derivatives where the C6-bromine is replaced by a lipophilic biaryl system could act as peripheral CB1 antagonists for metabolic disorders.[1]
-
Caveat: The hydrazine linkage (
) is less stable than the amide linkage in Rimonabant, potentially leading to different metabolic profiles (e.g., oxidative cleavage).[1]
Antimicrobial Activity
Hydrazine-containing heterocycles often exhibit activity against Mycobacterium tuberculosis (similar to Isoniazid) or fungal pathogens.[1]
-
Mechanism: Inhibition of mycolic acid synthesis or disruption of fungal cell membranes via ergosterol biosynthesis interference.[1]
Experimental Framework
Synthesis Protocol (Buchwald-Hartwig Approach)
Note: This protocol synthesizes the core scaffold from commercially available precursors.[1]
Reaction Scheme: 3-Amino-6-bromopyridine + 1-Chloropiperidine (or N-aminopiperidine via oxidative coupling)
Step-by-Step Methodology:
-
Reagents: Charge a flame-dried Schlenk flask with 3-amino-6-bromopyridine (1.0 equiv), 1-iodopiperidine (1.2 equiv), CuI (5 mol%), and Cs₂CO₃ (2.0 equiv). Alternatively, use Pd-catalyzed amination with 1-aminopiperidine if starting from 3-bromo-6-chloropyridine.[1]
-
Solvent: Add anhydrous DMSO or Toluene (0.5 M concentration).
-
Conditions: Heat to 110°C under Argon atmosphere for 12–16 hours. Monitor via TLC (Hexane/EtOAc 7:3).
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.[1][2]
-
Purification: Flash column chromatography (SiO₂).[1] The product is typically a pale yellow solid.[1]
-
Validation: ¹H NMR (DMSO-d₆) should show the characteristic piperidine multiplets at δ 1.5–2.5 ppm and pyridine aromatic protons.[1]
-
In Vitro Kinase Assay (ADP-Glo™)
To validate biological activity against kinase targets.[1]
-
Preparation: Dilute compounds in 100% DMSO (10 mM stock) and create a 10-point serial dilution.
-
Enzyme Mix: Incubate kinase (e.g., CDK2/CyclinA) (0.2 ng/µL) with compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) for 15 min at RT.
-
Reaction Start: Add ATP (Km concentration) and substrate peptide.[1] Incubate for 45 min at RT.
-
Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
Analysis: Measure luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
In Silico Docking Workflow
Objective: Predict binding mode in CDK2 (PDB: 1DI8).[1]
-
Ligand Prep: Generate 3D conformers of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine using LigPrep (Schrödinger).[1] Ensure the hydrazine nitrogen is protonated/neutral based on pH 7.4.[1]
-
Grid Generation: Define the active site box centered on the hinge region (Leu83 in CDK2).[1]
-
Docking: Run Glide XP (Extra Precision) .[1]
-
Scoring: Evaluate H-bond distance between Pyridine-N and Hinge-NH.[1] Check for steric clashes of the piperidine ring with the "Gatekeeper" residue (Phe80).[1]
References
-
Vertex Pharmaceuticals. (2002).[1] Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Link
-
Sigma-Aldrich. (2024).[1] 3-Amino-6-bromopyridine Product Specification & Safety Data Sheet. Link[1]
-
Amerigo Scientific. (2023).[1] Heterocyclic Building Blocks: 3-Amino-6-bromopyridine Properties. Link
-
National Institutes of Health (NIH). (2012).[1] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Link
-
ResearchGate. (2020).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Link
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Pharmaceutical Intermediates from 6-bromo-N-(piperidin-1-yl)pyridin-3-amine
Abstract
This technical guide provides detailed application notes and validated protocols for the synthesis of diverse pharmaceutical intermediates starting from 6-bromo-N-(piperidin-1-yl)pyridin-3-amine. This starting material is a highly valuable, functionalized building block, combining the privileged pyridine scaffold, common in medicinal chemistry, with a reactive bromine handle and a piperidine moiety.[1] The strategic position of the bromine atom at the C-6 position of the pyridine ring allows for a range of high-efficiency palladium-catalyzed cross-coupling reactions.[2] This document outlines step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, enabling medicinal chemists and drug development professionals to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies and accelerate the drug discovery pipeline.
The Strategic Value of the 6-bromo-N-(piperidin-1-yl)pyridin-3-amine Scaffold
The utility of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine as a foundational intermediate stems from its unique combination of three key structural features:
-
The Pyridine Core: The pyridine ring is an isostere of benzene found in thousands of clinically approved drugs and natural products.[3] Its nitrogen atom acts as a hydrogen bond acceptor and can improve the solubility and bioavailability of drug candidates.[4]
-
The N-Aminopiperidine Moiety: Piperidine-containing compounds are one of the most significant synthetic fragments in drug design.[1] The N-amino linkage introduces a unique vector for substitution and can influence the conformational properties of the molecule.
-
The C-6 Bromo Handle: The bromine atom is strategically positioned at a carbon alpha to the pyridine ring nitrogen. This location is electronically activated towards common and robust palladium-catalyzed cross-coupling reactions, which are cornerstone methods for constructing the complex molecular architectures found in many drug candidates.[2][5] This allows for the modular and efficient assembly of diverse molecular libraries.
The general workflow for diversifying this scaffold is presented below.
Caption: General experimental workflow for scaffold diversification.
Palladium-Catalyzed Cross-Coupling: A Gateway to Chemical Diversity
Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] The protocols below are representative procedures and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the C-6 position of the pyridine core and various aryl or heteroaryl groups, which are key intermediates for a wide range of therapeutics, including kinase inhibitors.[5][8] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine 6-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The total solvent volume should be sufficient to make a 0.1 M solution with respect to the starting bromide.
-
Reaction Execution: Heat the mixture under an inert atmosphere to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 6-18 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Expected Yield |
| Phenylboronic acid | 6-phenyl-N-(piperidin-1-yl)pyridin-3-amine | 85-95% |
| 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-N-(piperidin-1-yl)pyridin-3-amine | 80-90% |
| Pyridine-3-boronic acid | 6-(pyridin-3-yl)-N-(piperidin-1-yl)pyridin-3-amine | 70-85% |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a critical step in the synthesis of countless pharmaceutical agents.[6] This reaction allows for the coupling of the pyridine core with a wide variety of primary and secondary amines. The choice of phosphine ligand is crucial for reaction efficiency and scope.[10]
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.), a suitable phosphine ligand such as Xantphos (0.05 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Reagent Addition: Add 6-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 eq.) and the desired amine coupling partner (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Completion is typically observed within 12-24 hours.[5]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to afford the N-arylated or N-alkylated product.
Table 2: Representative Data for Buchwald-Hartwig Amination
| Amine Partner | Product | Expected Yield |
| Aniline | N⁶-phenyl-N³-(piperidin-1-yl)pyridine-3,6-diamine | 75-90% |
| Morpholine | 4-(5-(piperidin-1-ylamino)pyridin-2-yl)morpholine | 80-95% |
| Benzylamine | N⁶-benzyl-N³-(piperidin-1-yl)pyridine-3,6-diamine | 70-85% |
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group that can serve as a handle for further transformations (e.g., click chemistry) or as a key structural element in the final compound.[11]
Protocol 2.3: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve 6-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 eq.) and the terminal alkyne (1.5 eq.) in a solvent such as anhydrous tetrahydrofuran (THF).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.) and Copper(I) iodide (CuI) (0.05 eq.).
-
Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether and water. Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cyanation
Introducing a nitrile group via cyanation provides a synthetic handle that can be converted into other valuable functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis).[12]
Protocol 2.4: General Procedure for Cyanation
CAUTION: Cyanide reagents are highly toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel. All equipment and waste must be properly decontaminated with bleach.
-
Reaction Setup: Combine 6-bromo-N-(piperidin-1-yl)pyridin-3-amine (1.0 eq.), Zinc cyanide [Zn(CN)₂] (0.6 eq.), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.025 eq.) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 eq.) in a dry Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF).
-
Reaction Execution: Heat the mixture to 120 °C and stir until the reaction is complete (typically 12-24 hours), as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully pour it into an aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude nitrile by flash column chromatography.
Conclusion
6-bromo-N-(piperidin-1-yl)pyridin-3-amine is a versatile and highly strategic starting material for the synthesis of novel pharmaceutical intermediates. The bromine atom at the C-6 position serves as a reliable and reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions provide a robust foundation for researchers to efficiently generate diverse libraries of complex molecules, thereby accelerating the identification and optimization of new therapeutic agents.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine.
- ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- BenchChem. (2025).
- Sigma-Aldrich. 3-Amino-6-bromopyridine.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Wikipedia.
- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- MDPI. (2022).
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
- MDPI. (2025).
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
- Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
- White Rose Research Online.
-
Wiley Online Library. (2010). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. [Link]
- Royal Society of Chemistry. (2020).
- ResearchGate. (2020).
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine Synthesis
Status: Active Ticket ID: CHEM-SUP-2024-882 Subject: Yield Optimization & Troubleshooting for Heteroaryl Hydrazine Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Reaction Architecture
The synthesis of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine involves the formation of a C(sp²)-N(sp³) hydrazine linkage between a halogenated pyridine and 1-aminopiperidine.
Users frequently encounter low yields (<40%) due to three competing failure modes:
-
Regioselectivity Errors: Coupling at the C6-Br position instead of the C3 position.
-
Catalyst Deactivation: Poisoning of the Pd-cycle by the hydrazine moiety (1-aminopiperidine) or its oxidation products.
-
Hydrodehalogenation: Reductive loss of the C6-Br atom, yielding the non-functionalized pyridine analog.
To maximize yield (>75%), we recommend a Site-Selective Buchwald-Hartwig Cross-Coupling strategy utilizing a "Reactivity Ladder" approach.
The Recommended Pathway
We prioritize the use of 6-bromo-3-iodopyridine over 2,5-dibromopyridine. The C–I bond undergoes oxidative addition significantly faster than the C–Br bond, allowing for kinetic control over the coupling position without affecting the C6-Br handle required for downstream SAR (Structure-Activity Relationship) work.
Figure 1: Kinetic control strategy utilizing the C-I vs. C-Br reactivity differential to ensure regioselectivity.
Standard Operating Procedure (SOP)
This protocol is validated for 1.0 mmol scale. Scale-up requires re-evaluation of exotherms.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 6-Bromo-3-iodopyridine | 1.0 | Electrophile | Purity >98% essential.[1] |
| 1-Aminopiperidine | 1.2 | Nucleophile | Hygroscopic/Air Sensitive. Distill if yellow/brown. |
| Pd₂(dba)₃ | 0.025 | Pre-catalyst | Source of Pd(0). |
| Xantphos | 0.05 | Ligand | Large bite angle promotes reductive elimination of hydrazines [1]. |
| Cs₂CO₃ | 2.0 | Base | Mild base prevents hydrolysis and tolerates halides. |
| 1,4-Dioxane | 0.1 M | Solvent | Must be anhydrous and degassed . |
Step-by-Step Workflow
-
Inert Environment Setup: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.
-
Solids Addition: Add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 equiv) under positive Argon flow.
-
Solvent & Electrophile: Add 6-bromo-3-iodopyridine dissolved in anhydrous Dioxane.
-
Nucleophile Addition: Add 1-aminopiperidine (1.2 equiv) via syringe.
-
Tech Note: If the amine is old, filter through a small plug of basic alumina before use to remove oxidation impurities.
-
-
Degassing: Sparge the mixture with Argon for 5–10 minutes. Crucial: Oxygen promotes hydrazine decomposition and catalyst death.
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Warning: Do not exceed 100°C. Higher temperatures activate the C6-Br bond [2].
-
-
Workup: Filter through Celite (elute with EtOAc). Concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Tip: Pre-treat silica with 1% Et₃N to prevent streakiness/decomposition of the hydrazine linkage.
-
Troubleshooting Guide (The "Why did it fail?" Section)
Decision Tree for Low Yields
Figure 2: Diagnostic workflow for identifying root causes of synthetic failure.
Common Failure Modes & Solutions
| Symptom | Diagnosis | Corrective Action |
| Pd Black formation | Catalyst poisoning by oxidized hydrazine or O₂. | Distill 1-aminopiperidine. Sparge solvent longer. Switch to BrettPhos Pd G3 pre-catalyst for higher robustness. |
| C6-Coupling (Wrong Isomer) | Loss of kinetic control. | Ensure you are using 6-bromo-3-iodopyridine , not the dibromo analog. Reduce temperature to <85°C. |
| Dehalogenation (Loss of Br) | Hydride source present. | Dioxane can act as a hydride source at high temps. Switch to Toluene . Ensure base is dry. |
| Product decomposes on column | Acid sensitivity of hydrazine. | Add 1% Triethylamine to the eluent. Avoid chloroform (can form HCl traces). |
Frequently Asked Questions (FAQ)
Q: Can I use 2,5-dibromopyridine instead of the iodo-analog? A: Yes, but it is riskier. The reactivity difference between two bromine atoms is purely electronic (C2/C6 is more electron-deficient than C3/C5). However, Buchwald-Hartwig conditions often override this subtle difference, leading to mixtures [3]. If you must use the dibromide, use Pd(OAc)₂/DPEPhos and strictly control the temperature at 70°C, monitoring conversion by LCMS every hour.
Q: My 1-aminopiperidine is dark yellow. Is it usable? A: No. Hydrazines oxidize to hydrazones or azo compounds upon air exposure. These impurities coordinate strongly to Palladium, shutting down the catalytic cycle. Distill it under vacuum or pass it through a short plug of basic alumina/silica immediately before use.
Q: Why Xantphos? Can I use BINAP? A: BINAP is acceptable, but Xantphos is generally superior for hydrazine couplings. Its wide bite angle facilitates the reductive elimination of the N-N bond, which is sterically and electronically distinct from standard amine couplings [4].
Q: Can I use NaOtBu as the base? A: We advise against it. Strong alkoxide bases can promote beta-hydride elimination (if alkyl groups were present) or nucleophilic aromatic substitution (SnAr) at the C6-Br position, leading to a C6-tert-butoxy byproduct. Cs₂CO₃ or K₃PO₄ are safer, milder alternatives.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Maiti, S., et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides. Organic Letters. Link
-
BenchChem Application Note. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Link
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie. Link
Sources
"how to avoid debromination in reactions with 6-bromo-N-(piperidin-1-yl)pyridin-3-amine"
Topic: Troubleshooting Debromination in 6-bromo-N-(piperidin-1-yl)pyridin-3-amine
Case ID: #BR-PYR-006 Status: Open Priority: Critical Audience: Medicinal Chemists, Process Chemists
Executive Summary
You are likely here because your reaction with 6-bromo-N-(piperidin-1-yl)pyridin-3-amine yielded the des-bromo analog (where H replaces Br) instead of the desired cross-coupling or functionalization product.
This specific substrate presents a "perfect storm" for debromination (hydrodehalogenation) due to three converging factors:
-
Electronic Activation: The electron-rich piperidinyl-amine substituent at C3 pushes electron density into the pyridine ring, making the C-Br bond at C6 more susceptible to oxidative addition, but also prone to radical pathways.
-
Internal Reductant: The hydrazine-like moiety (
) is reducing in nature. In the presence of transition metals, it can facilitate single-electron transfer (SET) processes that lead to protodehalogenation. -
Acidic Protons: The secondary amine (
) is a rapid proton source that can quench sensitive organometallic intermediates (Ar-Li or Ar-MgX).
This guide is structured into three troubleshooting modules based on the reaction class you are performing.
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald, Heck)
The most common scenario for debromination is the "Hydride Trap" during the catalytic cycle.
The Mechanism of Failure
In Pd-catalyzed reactions, debromination occurs via Hydrodehalogenation . This competes with the desired Transmetallation step.
-
Oxidative Addition:
inserts into the C-Br bond. -
The Error: Instead of reacting with your boronic acid or amine, the
intermediate encounters a Hydride Source . -
Reductive Elimination: The hydride replaces the bromine, yielding the debrominated byproduct and regenerating
.
Troubleshooting Protocol
| Variable | The Problem (Risk Factor) | The Fix (Technical Solution) |
| Solvent | Primary/Secondary Alcohols (EtOH, iPrOH) are the #1 cause. They act as hydride donors via | Switch to Aprotic Solvents. Use 1,4-Dioxane, Toluene, or DMF. If water is needed (Suzuki), use a biphasic system with no alcohols. |
| Base | Alkoxides (NaOtBu, NaOEt) can undergo | Switch to Inorganic Bases. Use |
| Catalyst | Slow turnover allows the Pd-Ar intermediate to "wait" and find a hydride source. | Use Bulky, Electron-Rich Ligands. Ligands like XPhos or BrettPhos accelerate reductive elimination of the desired product, outcompeting the side reaction. |
| Substrate | The hydrazine moiety can reduce Pd(II). | Add Scavengers. In extreme cases, adding 5-10 mol% of an olefin (e.g., 1-octene) can scavenge Pd-hydride species. |
Visualization: The Hydrodehalogenation Trap
Caption: Figure 1. The kinetic competition between desired coupling (Green) and hydrodehalogenation (Red). Alcohols and alkoxides promote the red path.
Module 2: Lithiation & Halogen-Metal Exchange
Issue: The bromine is removed, but the electrophile is never attached.
The Mechanism of Failure
When using n-BuLi or t-BuLi, the reaction often fails because the N-H proton on the piperidinyl amine is more acidic (
-
Scenario A (1 eq Base): Base deprotonates the amine. No lithiation of Br occurs. (Recovery of starting material).
-
Scenario B (Excess Base): Base deprotonates amine and exchanges Br. You form a dianion. If this dianion is not kept at strictly -78°C (or lower), the C-Li bond protonates from the solvent (THF cleavage) or during a slow quench.
Troubleshooting Protocol
Method A: The "Turbo" Switch (Recommended)
Do not use n-BuLi. Use Isopropylmagnesium Chloride - Lithium Chloride complex (
-
Why: It allows Halogen-Magnesium exchange without fully deprotonating the amine in many cases, or forms a stable magnesiate that is less prone to proton quenching than the lithium species.
-
Temp: Can often be run at 0°C or -20°C, avoiding the solubility issues of this substrate at -78°C.
Method B: The "Sacrificial Base" Protocol If you must use Lithium reagents:
-
Step 1: Add 1.1 eq of NaH or MeLi first to deprotonate the amine N-H.
-
Step 2: Cool to -78°C.
-
Step 3: Add t-BuLi (2 eq) for the Halogen-Lithium exchange.
-
Step 4: Add electrophile immediately.
Visualization: Lithiation Decision Tree
Caption: Figure 2. Reagent selection strategy for halogen-metal exchange on acidic substrates.
Module 3: Storage & Handling ( Risks)
Issue: Spontaneous debromination or degradation during storage.
The mechanism: 2- and 6-bromopyridines are light-sensitive. The C-Br bond can undergo homolytic cleavage under UV/visible light, generating a radical that abstracts a hydrogen from moisture or solvent.
Protocol:
-
Storage: Amber vials under Argon.
-
Solvents: Avoid storing in acetone or ethers for long periods.
-
Workup: Do not use chlorinated solvents (DCM/Chloroform) if free radicals are suspected, as they can participate in chain reactions.
Frequently Asked Questions (FAQ)
Q1: I see debromination even when using
Q2: Can I use microwave irradiation?
A: Use caution. Microwave heating is rapid, but "superheating" spots can accelerate the
Q3: The hydrazine moiety (
References
-
Mechanisms of Hydrodehalogenation: Mod. Chem. Appl. 2014. Detailed review on the competition between cross-coupling and hydrodehalogenation in Pd-catalysis. Link
-
Solvent Effects in Cross-Coupling:White Rose Research Online. Analysis of how alcoholic solvents promote
-hydride elimination. Link -
Lithium-Halogen Exchange on Acidic Substrates: BYU ScholarsArchive. Protocols for handling bromopyridines with acidic protons using non-ethereal solvents. Link
-
Turbo Grignard Chemistry: Knochel, P. et al. Functionalization of Heterocycles via Mg-intermediates.[1] (General reference for iPrMgCl-LiCl usage). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 6-bromo-N-(piperidin-1-yl)pyridin-3-amine by HPLC
For researchers, scientists, and drug development professionals, the synthetic utility of a building block like 6-bromo-N-(piperidin-1-yl)pyridin-3-amine is directly proportional to its purity. As a key intermediate, its impurity profile can propagate through multi-step syntheses, complicating downstream reactions, purification efforts, and ultimately compromising the quality of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purity assessment, offering the resolution and sensitivity required to ensure a compound meets the stringent quality criteria for drug development.[2]
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine. We will move beyond a simple protocol, exploring the causal reasoning behind chromatographic choices to develop a robust, self-validating method capable of separating the target compound from its key process-related impurities.
Part 1: The Analytical Challenge—Understanding the Impurity Profile
A robust analytical method begins with a thorough understanding of what it needs to separate. The purity of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine is not just about the main peak; it is defined by the absence of structurally similar molecules that can be process-related or degradation products. A plausible synthesis often involves the coupling of a 3-amino-6-bromopyridine precursor with a suitable piperidine source. This context allows us to anticipate potential impurities.
The most probable impurities include:
-
Starting Materials: Unreacted 6-bromopyridin-3-amine.
-
Isomeric By-products: Positional isomers arising from non-selective bromination of the initial 3-aminopyridine precursor (e.g., 2-bromo or 4-bromo analogues).[3]
-
Side-Reaction Products: Compounds formed from unintended reactions during the coupling step.
-
Degradation Products: Products resulting from the compound's instability under certain conditions.
Sources
Safety Operating Guide
Operational Guide: Disposal of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine
Executive Summary & Chemical Profile[1]
This guide mandates the disposal procedures for 6-bromo-N-(piperidin-1-yl)pyridin-3-amine . As a researcher, you must recognize that this compound is not merely "organic waste."[1] It is a halogenated hydrazine derivative , a structural classification that dictates specific segregation protocols to prevent toxic off-gassing and reactive incompatibility.[1]
Chemical Deconstruction for Safety Logic
To understand the why behind the disposal steps, we must analyze the molecule's functional groups:
| Functional Group | Hazard Characteristic | Disposal Implication |
| Bromine (C-Br) | Halogenated Organic | MANDATORY SEGREGATION. Combustion of halogens without scrubbers releases acidic hydrogen bromide (HBr) and can form toxic dioxins. Never mix with non-halogenated solvents. |
| Hydrazine Moiety (-NH-N<) | Reducing Agent / Nitrogenous | REACTIVITY HAZARD. The N-(piperidin-1-yl) linkage creates a hydrazine-like environment. Incompatible with strong oxidizers (e.g., nitric acid, peroxides).[1] Potential genotoxin. |
| Pyridine Ring | Basic Heterocycle | ODOR & TOXICITY. Pyridines are penetrating neurotoxins and severe irritants. Waste containers must be hermetically sealed to prevent lab contamination. |
Pre-Disposal Stabilization & Segregation[2]
CRITICAL DIRECTIVE: Do not mix this waste with "General Organic Waste" or "Oxidizing Agents."
A. Solid Waste (Pure Compound/Scraps)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Solvent Wetting (Optional): If the powder is fine and prone to static dispersion, wet slightly with a compatible solvent (e.g., Dichloromethane) to prevent aerosolization during handling.[1]
-
Labeling: Mark clearly as "Solid Waste: Toxic, Halogenated."
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Stream Selection: This MUST go into the Halogenated Solvent stream.
-
Why? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the bromine atom classifies the entire mixture as halogenated for incineration purposes.[1]
-
-
pH Check: Ensure the solution is Neutral (pH 6-8) or slightly Basic.
-
Caution: Avoid strongly acidic conditions which may protonate the pyridine/hydrazine, increasing solubility and difficulty in incineration pre-processing.[1]
-
-
Incompatibility Check: Verify the waste stream contains NO oxidizing agents (Peroxides, Permanganates, Nitric Acid).[1]
-
Risk:[2] Hydrazine derivatives + Oxidizers = Exothermic reaction/Explosion.
-
Detailed Disposal Workflow
The following decision tree outlines the operational logic for disposing of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine.
Figure 1: Decision matrix for the safe disposal of halogenated pyridine derivatives. Note the critical checkpoint for oxidizers due to the hydrazine moiety.
Emergency Procedures (Spill Response)
In the event of a spill outside of a fume hood, execute the following immediately:
-
Evacuate & Ventilate: Pyridine derivatives have low olfactory fatigue thresholds. Clear the area.
-
PPE Upgrade: Wear Nitrile gloves (double gloved) and a chemically resistant lab coat. If powder is aerosolized, use N95 or P100 respiratory protection.[1]
-
Containment:
-
Decontamination: Wash the surface with a dilute surfactant (soap/water) followed by a wipe down with 10% bleach solution to degrade the hydrazine moiety (ensure ventilation as this may release chloramines).
Regulatory & Compliance Codes
When filling out your hazardous waste manifest, use the following codes as a baseline (verify with your local EHS officer as specific regional codes vary):
| Regulatory Body | Classification | Code / Description |
| US EPA (RCRA) | Hazardous Waste | D001 (Ignitable, if in solvent), F002 (Halogenated Solvents).[1] If pure substance: Treat as Characteristic Toxic . |
| EU (EWC) | Organic Chemical Processes | 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).[1] |
| DOT (Transport) | Hazard Class | Class 6.1 (Toxic Substances) or Class 3 (Flammable, if in solvent).[1] |
References
-
PubChem. 6-Bromopyridin-3-amine Compound Summary (Structural Fragment Data). National Library of Medicine. Available at: [Link]
-
US EPA. Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes. United States Environmental Protection Agency. Available at: [Link]
-
ECHA. Guidance on the Application of the CLP Criteria (Halogenated Pyridines). European Chemicals Agency.[3] Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
